Si–H Bond Dissociation Enthalpy Comparison
The Si–H bond dissociation enthalpy (BDE) of triphenyl silane is significantly lower than that of triethylsilane. Measurements show D(Ph₃Si–H) ≈ 84 kcal/mol, whereas D(Et₃Si–H) = 91 kcal/mol [1]. This 7 kcal/mol difference makes triphenyl silane capable of sustaining radical chain reactions via hydrogen abstraction by alkyl radicals, a pathway that is kinetically prohibitive for trialkylsilanes [2].
| Evidence Dimension | Silicon–Hydrogen Bond Dissociation Enthalpy (BDE) |
|---|---|
| Target Compound Data | ≈ 84 kcal/mol |
| Comparator Or Baseline | Triethylsilane (Et₃SiH) = 91 kcal/mol; Tris(trimethylsilyl)silane ((TMS)₃SiH) = 79 kcal/mol |
| Quantified Difference | Triphenyl silane Si–H BDE is 7 kcal/mol lower than triethylsilane; 5 kcal/mol higher than (TMS)₃SiH |
| Conditions | Gas-phase thermochemical measurements and computational modeling [1] |
Why This Matters
This BDE value positions triphenyl silane as an effective radical-based reducing agent, unlike trialkylsilanes, enabling procurement for radical dehalogenation and deoxygenation workflows where Et₃SiH fails.
- [1] Lesage, M.; Martinho Simões, J. A.; Griller, D. Triphenylsilane: A Useful Radical-Based Reducing Agent. J. Org. Chem. 1990, 55 (19), 5413–5414. View Source
- [2] Chatgilialoglu, C. Organosilanes in Radical Chemistry. John Wiley and Sons, Ltd., 2004. View Source
